molecular formula C10H9FN2 B6329268 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole CAS No. 916792-26-2

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Cat. No. B6329268
CAS RN: 916792-26-2
M. Wt: 176.19 g/mol
InChI Key: DSDCWXOENGTWKJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, also known as FMFP, is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless, crystalline solid that exhibits a wide range of properties, including solubility in organic solvents, stability in aqueous solutions, and the ability to form stable complexes with transition metal ions. FMFP has been widely studied due to its potential applications in various areas, such as drug synthesis, organic synthesis, and catalysis.

Scientific Research Applications

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole has been widely studied due to its potential applications in various areas, such as drug synthesis, organic synthesis, and catalysis. It has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocycles, amines, and alcohols. It has also been used as a ligand for transition metal complexes, which can be used for catalysis and other applications. In addition, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole has been studied for its potential applications in drug synthesis. It has been used as a precursor for the synthesis of a variety of drugs, including antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is not yet fully understood. However, it is believed that 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole acts as a catalyst in the synthesis of organic compounds. It is believed to form a complex with a transition metal ion, which facilitates the nucleophilic substitution reaction that forms the pyrazole ring. In addition, it is believed that 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole can act as a ligand for transition metal complexes, which can then be used for catalysis and other applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole are not yet fully understood. However, it is believed that 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole can act as a catalyst in the synthesis of organic compounds, and it is also believed to be able to form complexes with transition metal ions. In addition, it is believed that 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole can act as a ligand for transition metal complexes, which can then be used for catalysis and other applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in laboratory experiments include its low cost, its stability in aqueous solutions, and its ability to form stable complexes with transition metal ions. The main limitation of using 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is its relatively low solubility in organic solvents, which can make it difficult to use in some experiments. In addition, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole can be toxic if not handled properly, so caution should be taken when handling and disposing of the compound.

Future Directions

There are a number of potential future directions for research on 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and catalysis. In addition, further research could be conducted on its solubility in organic solvents, and its potential toxicity. Finally, further research could be conducted on the potential applications of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in other areas, such as agriculture and materials science.

Synthesis Methods

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole can be synthesized by the reaction of 4-fluorophenol and methylhydrazine in the presence of an acid catalyst. The reaction proceeds via an intramolecular nucleophilic substitution, forming a pyrazole ring. The reaction is typically carried out in aqueous solution at a temperature of 80-85°C and a pressure of 1-2 atm. The reaction is complete in a few hours, and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCWXOENGTWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

CAS RN

916792-26-2
Record name 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole
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